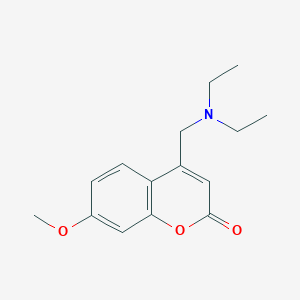

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry. This particular compound is characterized by the presence of a diethylamino group at the 4-position and a methoxy group at the 7-position of the chromen-2-one core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . For this compound, the reaction typically involves the condensation of 7-methoxy-4-hydroxycoumarin with diethylamine in the presence of a suitable catalyst such as sulfuric acid or trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pechmann condensation or other one-pot synthesis methods to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

Biology: The compound is employed in the study of enzyme activities and cellular processes.

Industry: The compound is used in the production of dyes, optical brighteners, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The diethylamino group enhances its ability to interact with biological membranes and proteins, while the methoxy group contributes to its stability and solubility. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use .

Comparación Con Compuestos Similares

Similar Compounds

7-Diethylamino-4-methylcoumarin: Similar in structure but with a methyl group instead of a methoxy group at the 7-position.

4-Dimethylaminopyridine: Contains a dimethylamino group instead of a diethylamino group.

Chloroquine: A 4-aminoquinoline derivative with a similar diethylamino side chain.

Uniqueness

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and biological activities. Its combination of a diethylamino group and a methoxy group makes it particularly useful in applications requiring high fluorescence intensity and stability .

Actividad Biológica

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one, a derivative of the chromone family, has garnered attention due to its diverse biological activities, particularly in the realms of oncology and antimicrobial research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chromenone backbone with diethylamino and methoxy substituents, contributing to its pharmacological properties. The presence of these functional groups is critical for its interaction with biological targets.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Assays : The MTT assay was employed to evaluate the cytotoxicity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. The results indicated that this compound induced apoptosis and cell cycle arrest in these cancer cells.

These values suggest that the compound is more effective than standard chemotherapeutics like doxorubicin in certain contexts .

Compound Cell Line IC50 (µM) This compound MCF-7 35.1 This compound HCT-116 18.6 - Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce DNA fragmentation, up-regulate pro-apoptotic genes (P53 and Bax), and down-regulate anti-apoptotic genes (Bcl-2 and CDK4) in treated cells .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent.

- Antitubercular Effects : A related study identified chromone derivatives with potent antitubercular activity. While specific data on the diethylamino derivative was not highlighted, structural analogs demonstrated effective inhibition of Mycobacterium tuberculosis growth, suggesting a potential for further exploration in this area .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Study on Breast Cancer Cells : In vitro studies revealed that treatment with this compound significantly increased apoptosis rates in MCF-7 cells compared to untreated controls, with a notable increase in DNA fragmentation observed via gel electrophoresis .

- Colon Cancer Research : Another investigation highlighted the compound's ability to inhibit cell proliferation in HCT-116 cells through modulation of key apoptotic pathways, reinforcing its potential as an anticancer agent .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is crucial for evaluating the therapeutic potential of any compound.

1. Absorption and Distribution

The presence of diethylamino groups enhances solubility and permeability across biological membranes, which is essential for effective drug delivery.

2. Metabolism

Studies indicate that this compound may undergo metabolic transformations primarily via cytochrome P450 enzymes, particularly P450 2D6, which could influence its efficacy and safety profile .

3. Toxicity Assessment

Preliminary toxicity assessments suggest that while the compound exhibits potent biological activity, further studies are needed to fully characterize its safety profile in vivo.

Propiedades

IUPAC Name |

4-(diethylaminomethyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-4-16(5-2)10-11-8-15(17)19-14-9-12(18-3)6-7-13(11)14/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVXJDKDOUEPBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=O)OC2=C1C=CC(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.